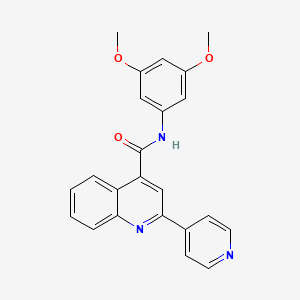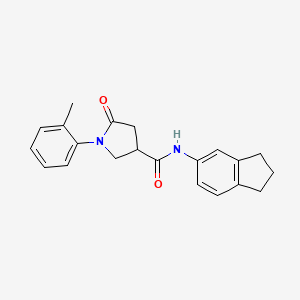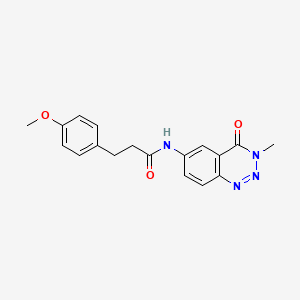![molecular formula C21H15N3O4 B11015357 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11015357.png)
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic system, and is substituted with a phenoxyphenyl group and an acetamide moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic system.
Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the pyridine ring.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyphenyl or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways. This includes its role in inhibiting specific enzymes or modulating signaling pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of signaling pathways and cellular processes, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
- 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives
- 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of the phenoxyphenyl group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H15N3O4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H15N3O4/c25-19(13-24-20(26)17-10-11-22-12-18(17)21(24)27)23-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-12H,13H2,(H,23,25) |
Clave InChI |
KGLWQYHTUWNOQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(C3=O)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11015278.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B11015286.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11015290.png)
![2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015294.png)

![Ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate](/img/structure/B11015308.png)
![N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015314.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015322.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11015332.png)

![(2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11015339.png)
![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11015346.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)
